molecular formula C12H13NO3 B15311205 3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid CAS No. 199678-97-2

3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid

Cat. No.: B15311205
CAS No.: 199678-97-2
M. Wt: 219.24 g/mol
InChI Key: FWWKUXJNVXLAIZ-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid typically involves the reaction of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with appropriate acylating agents. One common method involves the acylation of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with 2-methoxyisopentanoyl chloride under selective conditions . The reaction conditions are optimized to achieve high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar acylation reactions, with careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials, coatings, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-3,4-dihydro-2H-1,4-benzoxazine: A closely related compound with similar structural features.

    2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl: Another related compound with different functional groups.

Uniqueness

3-(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)prop-2-enoic acid is unique due to the presence of the prop-2-enoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

199678-97-2

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

(E)-3-(4-methyl-2,3-dihydro-1,4-benzoxazin-6-yl)prop-2-enoic acid

InChI

InChI=1S/C12H13NO3/c1-13-6-7-16-11-4-2-9(8-10(11)13)3-5-12(14)15/h2-5,8H,6-7H2,1H3,(H,14,15)/b5-3+

InChI Key

FWWKUXJNVXLAIZ-HWKANZROSA-N

Isomeric SMILES

CN1CCOC2=C1C=C(C=C2)/C=C/C(=O)O

Canonical SMILES

CN1CCOC2=C1C=C(C=C2)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.